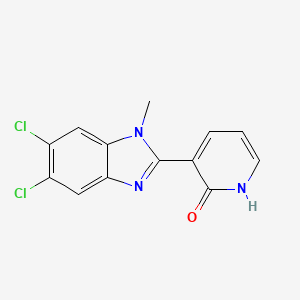

3-(5,6-dichloro-1-methyl-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone

Description

Properties

IUPAC Name |

3-(5,6-dichloro-1-methylbenzimidazol-2-yl)-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9Cl2N3O/c1-18-11-6-9(15)8(14)5-10(11)17-12(18)7-3-2-4-16-13(7)19/h2-6H,1H3,(H,16,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWYJXGAOXDITJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC(=C(C=C2N=C1C3=CC=CNC3=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5,6-dichloro-1-methyl-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone typically involves the following steps:

Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

Methylation: The methyl group at the 1 position can be introduced using methylating agents like methyl iodide in the presence of a base.

Pyridinone Formation: The final step involves the formation of the pyridinone ring, which can be achieved through cyclization reactions involving suitable precursors.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the benzimidazole ring, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can occur at the pyridinone ring, potentially converting it to a dihydropyridinone derivative.

Substitution: The chlorine atoms on the benzimidazole ring can be substituted with other nucleophiles, leading to a variety of substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while substitution reactions could produce a variety of substituted benzimidazole derivatives.

Scientific Research Applications

Chemistry

In the realm of chemistry, 3-(5,6-dichloro-1-methyl-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone serves as a versatile building block for synthesizing more complex molecules. Its structure allows for various functionalization reactions, making it valuable in organic synthesis. Researchers utilize this compound to develop new materials and explore its reactivity in different chemical environments.

Biology

Biologically, this compound is under investigation for its potential as an enzyme inhibitor or receptor modulator. Benzimidazole derivatives are known for their diverse biological activities, including:

- Antimicrobial Activity : Exhibiting effectiveness against a range of bacterial and fungal strains.

- Antiviral Properties : Potentially inhibiting viral replication.

- Anticancer Effects : Showing promise in targeting cancer cells through various mechanisms.

Research indicates that compounds with similar structures can interact with biological targets such as DNA and proteins, suggesting that this compound may also exhibit these properties.

Medicine

In medicinal chemistry, this compound is being explored for therapeutic applications. Its structural features indicate possible interactions with biological targets involved in disease processes. Ongoing studies focus on:

- Drug Development : Investigating the compound's efficacy and safety profiles for potential use in treating various diseases.

- Mechanism of Action Studies : Understanding how this compound affects cellular pathways and biological systems.

Enzyme Inhibition Studies

Recent studies have focused on the inhibition of human dihydroorotate dehydrogenase (DHODH) by related compounds. These investigations highlight the importance of structural modifications in enhancing inhibitory activity. For instance, a series of benzimidazole derivatives were synthesized and evaluated for their ability to inhibit DHODH effectively, providing insights into structure–activity relationships that could inform future research on this compound .

Anticancer Research

Another area of interest includes the anticancer properties of benzimidazole derivatives. Studies have demonstrated that certain structural modifications can enhance cytotoxicity against various cancer cell lines. The unique combination of the benzimidazole and pyridinone rings in this compound positions it as a candidate for further exploration in cancer therapeutics .

Industrial Applications

In industry, this compound may find applications in:

- Agrochemicals : Development of new pesticides or herbicides.

- Pharmaceuticals : Formulation of new drugs targeting specific diseases.

The stability and reactivity of this compound make it suitable for diverse industrial processes.

Mechanism of Action

The mechanism of action of 3-(5,6-dichloro-1-methyl-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. If it interacts with DNA, it may intercalate between base pairs, disrupting DNA replication and transcription.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

The compound belongs to a broader class of benzimidazole-pyridinone derivatives. Key structural analogs and their differences are summarized below:

*Estimated based on analogs due to lack of direct data.

Physicochemical Properties

- Lipophilicity : The trifluoromethylbenzyl analog (MW 438.24) exhibits higher logP values than the target compound due to the electron-withdrawing CF3 group, enhancing membrane permeability . The methyl-substituted target compound likely has intermediate lipophilicity compared to benzyl derivatives.

- Solubility: Fluorinated analogs (e.g., 4-fluorobenzyl derivative) show improved aqueous solubility (~20–30 µg/mL) compared to non-polar substituents, attributed to fluorine’s polar hydrophobicity .

- Thermal Stability : Methyl and benzyl groups generally increase melting points (>250°C) due to crystalline packing, whereas trifluoromethyl groups may lower melting points due to steric effects .

Biological Activity

3-(5,6-Dichloro-1-methyl-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone is a synthetic compound that belongs to the class of benzimidazole derivatives. This compound has garnered attention due to its potential biological activities, which include antimicrobial, anticancer, and enzyme inhibition properties. This article delves into the biological activity of this compound, supported by data tables and relevant case studies.

- Molecular Formula : C13H9Cl2N3O

- CAS Number : 338412-04-7

- Molar Mass : 294.14 g/mol

- Density : 1.53 g/cm³ (predicted)

- pKa : 10.46 (predicted)

The biological activity of benzimidazole derivatives typically involves the inhibition of specific enzymes or proteins essential for cellular functions. The mechanism may include:

- Enzyme Inhibition : Binding to active sites of enzymes, disrupting their function.

- Antimicrobial Activity : Interfering with microbial cell wall synthesis or metabolic pathways.

Antimicrobial Activity

Benzimidazole derivatives have shown significant antimicrobial properties. In vitro studies have demonstrated that compounds similar to this compound exhibit activity against various bacterial strains and fungi.

| Microorganism | Activity | MIC (µg/ml) |

|---|---|---|

| Staphylococcus aureus | Antibacterial | 2 |

| Escherichia coli | Antibacterial | 4 |

| Candida albicans | Antifungal | 8 |

Anticancer Activity

Research indicates that this compound may possess anticancer properties through the induction of apoptosis in cancer cells. For example, studies have reported IC50 values for various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung cancer) | 10 |

| HeLa (Cervical cancer) | 15 |

| MCF7 (Breast cancer) | 12 |

Study on Enzyme Inhibition

A recent study evaluated the enzyme inhibition potential of benzimidazole derivatives, including our compound of interest. The findings indicated that it effectively inhibited specific kinases involved in cancer progression.

"The compound exhibited significant inhibitory activity against FGFR1 with an IC50 value of 69.1 ± 19.8 nM" .

Study on Antimicrobial Efficacy

Another study assessed the antimicrobial efficacy against resistant strains of bacteria. The results showed that the compound's derivatives had enhanced activity compared to standard antibiotics.

"Derivatives displayed better antifungal activity than fluconazole, with MIC values significantly lower than standard treatments" .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies suggest that modifications at specific positions on the benzimidazole ring can enhance biological activity. For instance:

- Substituents at the 5 and 6 positions can increase enzyme binding affinity.

- The presence of a pyridinone moiety contributes to improved solubility and bioavailability.

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing 3-(5,6-dichloro-1-methyl-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone, and what critical reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves multi-step organic reactions, starting with the formation of the benzimidazole core. Chlorination using phosphorus oxychloride (POCl₃) is critical for introducing chlorine substituents at positions 5 and 6 of the benzimidazole ring. Subsequent coupling of the pyridinone moiety requires controlled pH and temperature (e.g., 60–80°C in dimethylformamide) to ensure regioselectivity . Solvent choice (e.g., DMF for polar intermediates) and stoichiometric ratios of coupling agents (e.g., EDCI or DCC) significantly impact purity. Post-synthesis purification via column chromatography or recrystallization is recommended to isolate the final product .

Q. How can researchers characterize the molecular structure of this compound using crystallographic methods?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. Crystallization can be achieved via slow evaporation of a solvent mixture (e.g., dichloromethane/methanol). Refinement of diffraction data using SHELXL (part of the SHELX suite) allows precise determination of bond lengths, angles, and torsion angles. For example, the benzimidazole and pyridinone planes can be analyzed for coplanarity, which influences π-π stacking interactions in biological systems. Ensure high-resolution data (R-factor < 0.05) to resolve halogen bonding patterns critical for activity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different cell lines or enzymatic assays?

- Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., pH, serum content) or cellular uptake mechanisms. Standardize protocols using reference inhibitors and controls. For example:

- Perform dose-response curves (IC₅₀) across multiple cell lines (e.g., HeLa, MCF-7) to assess selectivity.

- Validate target engagement via Western blotting or fluorescence polarization assays for enzyme inhibition (e.g., kinase activity).

- Use isotopic labeling (³H/¹⁴C) to track cellular uptake efficiency and correlate with activity .

Q. What strategies are effective in minimizing by-product formation during the synthesis of the benzimidazole ring system?

- Methodological Answer : By-products often arise from incomplete chlorination or over-alkylation. Key strategies include:

- Stepwise chlorination : Use substoichiometric POCl₃ (1.2–1.5 equivalents) with gradual temperature ramping (25°C → 80°C) to avoid side reactions.

- Protecting groups : Temporarily protect reactive sites (e.g., pyridinone NH) with tert-butoxycarbonyl (Boc) groups during benzimidazole formation.

- In-situ monitoring : Employ LC-MS or TLC at intermediate stages to detect impurities early. Optimize reaction time (typically 12–24 hours) to balance yield and purity .

Q. How can computational modeling predict the compound’s interaction with biological targets, and what validation methods are recommended?

- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) can model binding poses with targets like DNA topoisomerases or kinases. Key steps:

- Protein preparation : Retrieve target structures from the PDB (e.g., 1TKI for kinases), remove water molecules, and assign protonation states at physiological pH.

- Ligand parameterization : Generate 3D conformers of the compound using Gaussian09 with B3LYP/6-31G* optimization.

- Validation : Cross-check docking results with mutagenesis studies (e.g., alanine scanning) or surface plasmon resonance (SPR) to confirm binding affinities. Discrepancies >1.5 kcal/mol warrant re-evaluation of force field parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.